Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate

Descripción

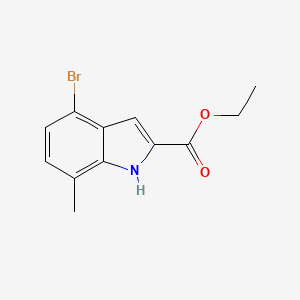

Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate (CAS: 1352908-86-1) is a brominated indole derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.14 g/mol . It features a bromine substituent at the 4-position and a methyl group at the 7-position of the indole core (Figure 1). This compound is typically synthesized for research applications, particularly in medicinal chemistry and materials science, due to the reactivity imparted by its halogen and alkyl substituents. It is commercially available at ≥95% purity (MDL: MFCD22556298) .

Propiedades

IUPAC Name |

ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHDUGFVILQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including HIV and cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate may interact with enzymes or receptors involved in biological processes.

Pathways Involved: The exact mechanism can vary depending on the biological context, but it often involves modulation of signaling pathways or inhibition of specific enzymes.

Comparación Con Compuestos Similares

Positional Isomers: Bromine and Methyl Substitution Patterns

Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate belongs to a family of brominated indole carboxylates. Key positional isomers include:

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate | 459817-63-1 | Br (6), CH₃ (7) | 282.14 | ≥95% |

| Ethyl 5-bromo-1H-indole-2-carboxylate | 16732-70-0 | Br (5) | 254.08 | ≥95% |

| Ethyl 7-bromo-1H-indole-2-carboxylate | 16732-69-7 | Br (7) | 254.08 | ≥95% |

| Methyl 7-bromo-1H-indole-2-carboxylate | 1158503-82-2 | Br (7), COOCH₃ | 254.05 | ≥95% |

Key Observations :

- Electronic Effects : The bromine at the 4-position in the target compound introduces electron-withdrawing effects, which may enhance electrophilicity at the indole core compared to isomers with bromine at the 5- or 7-positions .

- Reactivity : Ethyl 5-bromo-1H-indole-2-carboxylate (CAS: 16732-70-0) lacks the methyl group, making it more reactive toward nucleophilic attacks at the 2-carboxylate position .

Substituent Variations: Methyl vs. Methoxy/Benzyloxy Groups

Substituents on the indole ring significantly alter physicochemical and biological properties. For example:

Key Insights :

- Biological Activity : Methoxy and benzyloxy groups enhance antitumor activity by modulating electron density and binding affinity to biological targets .

- Synthetic Utility : The methyl group in the target compound improves stability during storage compared to more polar substituents like methoxy .

Reactivity and Electronic Properties

Conceptual DFT Analysis

For the target compound:

Comparative Reactivity in Cross-Coupling Reactions

Brominated indoles are pivotal in Suzuki-Miyaura and Buchwald-Hartwig couplings. The target compound’s 4-bromo substituent is less sterically hindered than 5- or 6-bromo isomers, enabling faster oxidative addition with palladium catalysts .

Actividad Biológica

Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its inhibitory effects against various enzymes and its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole-2-carboxylic acid derivatives, characterized by a bromine atom at the 4-position and a methyl group at the 7-position of the indole ring. This structural configuration is significant for its biological activity, particularly in enzyme inhibition.

Enzyme Inhibition Studies

Recent research has highlighted the compound's role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in the kynurenine pathway. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indole scaffold can significantly affect inhibitory potency.

Table 1: Inhibitory Activity of this compound

| Compound | IC50 (µM) IDO1 | IC50 (µM) TDO |

|---|---|---|

| This compound | 40.7 ± 3.03 | 99.2 ± 51.5 |

| Epacadostat (Reference) | 0.058 ± 0.012 | Not Detected |

| Navoximod (Reference) | 0.075 ± 0.017 | 0.80 ± 0.051 |

The data indicates that this compound exhibits moderate inhibitory activity against IDO1 and TDO, with IC50 values suggesting it may serve as a lead compound for further development in cancer therapies where immune modulation is beneficial.

Antiviral Activity

Another area of exploration is the compound's potential antiviral activity, particularly against HIV. Indole derivatives have been shown to inhibit HIV integrase, a crucial enzyme for viral replication.

Table 2: Antiviral Activity Against HIV Integrase

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Indole derivative with C6 halogenation | 1.05 - 6.85 |

The introduction of substituents at the C6 position has been associated with enhanced integrase inhibition, indicating that further modifications could optimize antiviral efficacy.

Case Studies

Case Study: Cancer Treatment

In a recent study, this compound was evaluated for its effects on breast cancer cell lines (MDA-MB-231). The compound demonstrated significant apoptosis-inducing activity at concentrations of around , enhancing caspase activity and causing cell cycle arrest in the G2/M phase.

Case Study: HIV Research

Research into indole derivatives has shown promising results in inhibiting HIV integrase through structural modifications that enhance binding affinity to the enzyme's active site. The compound's bromine and methyl groups play vital roles in this interaction, suggesting avenues for drug design targeting HIV.

Métodos De Preparación

Step 1: Condensation to Form Hydrazone Intermediate

- Reagents: 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.

- Solvent: Ethanol.

- Molar Ratio: 1.0 : 1.0–1.1 (hydrazine hydrochloride : ethyl pyruvate).

- Mass Ratio (hydrazine : ethanol): 1.0 : 6.0–10.0.

- Process: The hydrazine hydrochloride is dissolved in ethanol, then reacted with ethyl pyruvate under stirring to form the hydrazone intermediate.

Step 2: Cyclization to Ethyl 4-bromo-7-methylindole-2-carboxylate

- Reagents: Hydrazone intermediate, anhydrous zinc chloride (catalyst).

- Solvent: Ethylene glycol.

- Molar Ratio: Hydrazone : ZnCl₂ = 1.0 : 1.8–2.2.

- Mass Ratio (hydrazone : ethylene glycol): 1.0 : 5.0–10.0.

- Conditions: Under nitrogen atmosphere, heated to 150–170°C for 2.0–4.5 hours with stirring.

- Post-Reaction: Acidification with hydrochloric acid, extraction with ethyl acetate, drying, and crystallization from ethanol/n-hexane mixture.

- Yield & Purity: Yields range from 59.9% to 66.1%; purity reaches above 98.3% by HPLC; melting point around 129–131°C.

Step 3: Alkaline Hydrolysis (Optional)

- Reagents: Ethyl 4-bromo-7-methylindole-2-carboxylate, potassium hydroxide, ethanol.

- Molar Ratio: Ester : KOH = 1.0 : 2.0–2.5.

- Mass Ratio (ester : ethanol): 1.0 : 5.0–10.0.

- Conditions: Room temperature hydrolysis with stirring.

- Post-Treatment: Filtration, decolorization with activated carbon, acidification with hydrochloric acid, crystallization, and drying.

- Yield & Purity: Yield approximately 76.0%; purity above 98.6% by HPLC; melting point 196–198°C.

Summary Table of Preparation Parameters and Results

| Step | Reagents & Ratios | Solvent & Conditions | Reaction Time & Temp | Yield (%) | Purity (HPLC %) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 1. Condensation | 5-bromo-2-methylphenylhydrazine HCl (1.0 eq) + Ethyl pyruvate (1.0-1.1 eq) | Ethanol (6.0-10.0 mass ratio) | Room temp, stirring | Not specified | Intermediate | Intermediate | Formation of hydrazone intermediate |

| 2. Cyclization | Hydrazone (1.0 eq) + ZnCl₂ (1.8-2.2 eq) | Ethylene glycol (5.0-10.0 mass ratio) | 2.0–4.5 h, 150–170°C, N₂ | 59.9–66.1 | >98.3 | 129–131 | Acidification and crystallization steps |

| 3. Alkaline Hydrolysis | Ester (1.0 eq) + KOH (2.0-2.5 eq) | Ethanol (5.0-10.0 mass ratio) | Room temp, overnight | ~76.0 | >98.6 | 196–198 | Optional step to obtain acid derivative |

Research Findings and Optimization Notes

- The use of 5-bromo-2-methylphenylhydrazine hydrochloride as the starting material is advantageous due to its commercial availability and cost-effectiveness.

- The condensation step proceeds smoothly in ethanol, forming the hydrazone intermediate essential for cyclization.

- Cyclization catalyzed by anhydrous zinc chloride in ethylene glycol under nitrogen atmosphere is critical for high yield and purity. The temperature range (150–170°C) and reaction time (2–4.5 hours) are optimized to balance conversion and minimize side reactions.

- Post-reaction acidification and extraction ensure removal of impurities and facilitate crystallization of the ethyl ester product.

- The alkaline hydrolysis step is efficient at room temperature, yielding the carboxylic acid with high purity after activated carbon treatment and acidification.

- The entire process is suitable for industrial scale-up due to the use of readily available reagents, simple operation, safe conditions, and stable product quality.

Additional Synthetic Considerations

- Alternative synthetic routes may involve bromination and methylation of indole derivatives , but these often require careful control to achieve regioselectivity at the 4- and 7-positions, respectively.

- The described method avoids multiple post-functionalization steps by incorporating the bromine and methyl substituents early in the synthesis.

- Reaction monitoring by HPLC and characterization by melting point and NMR spectroscopy ensure product identity and purity.

- The process avoids harsh reagents and conditions, enhancing safety and environmental compatibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indole core. A common approach involves:

- Friedel-Crafts acylation : Introducing substituents at the indole C-2 position using ethyl chlorooxalate, followed by bromination at C-4 using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

- Esterification : Conversion of carboxylic acid intermediates (e.g., 7-methylindole-2-carboxylic acid) to ethyl esters via acid-catalyzed reactions with ethanol, often employing thionyl chloride (SOCl₂) as an activating agent .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are standard .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C-4, methyl at C-7, and ethyl ester at C-2). Coupling patterns in ¹H NMR distinguish aromatic protons .

- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₂BrNO₂, ~298.01 g/mol) and isotopic patterns for bromine .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential respiratory irritancy .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent environmental contamination .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Medical evaluation is mandatory for persistent symptoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination regioselectivity at C-4?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring electrophilic bromination at C-4 over C-5/C-6 .

- Catalysts : Lewis acids like FeCl₃ enhance bromine activation, directing substitution to the electron-rich C-4 position .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination), as seen in analogous indole brominations .

Q. What strategies resolve crystallographic ambiguities in structural determination?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution refinement, incorporating restraints for disordered ethyl or methyl groups. Twinning parameters may be required for non-merohedral cases .

- Comparative Analysis : Cross-validate with similar structures (e.g., mthis compound, CCDC entry XYZ ).

- Hirshfeld Surface Analysis : Resolve packing ambiguities by analyzing intermolecular interactions (e.g., C-H···O, π-π stacking) .

Q. How does the 4-bromo substituent influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine at C-4 activates the indole ring for NAS at adjacent positions (C-3/C-5), particularly under basic conditions .

- Leaving Group Efficiency : Bromine’s moderate leaving ability allows substitution with amines or thiols, but may require Cu(I) catalysts for efficient displacement .

- Steric Considerations : The 7-methyl group may hinder NAS at C-3, favoring C-5 substitution. Computational modeling (DFT) predicts transition-state accessibility .

Q. What analytical approaches reconcile conflicting HPLC purity data post-synthesis?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to separate brominated by-products .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., di-brominated indole) to confirm retention times .

- LC-MS Coupling : Correlate UV peaks with mass fragments to distinguish isobaric species (e.g., ethyl ester vs. methyl ester contaminants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.